

physical and chemical properties of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4'-fluoropropiophenone

Cat. No.: B134241

[Get Quote](#)

Technical Guide: 2-Chloro-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive α -chloro ketone and a fluorinated phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and bioavailability, making fluorinated intermediates like this compound of particular interest in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-4'-fluoropropiophenone**, along with methodologies for its synthesis, purification, and analysis.

Physical and Chemical Properties

The physical and chemical properties of **2-Chloro-4'-fluoropropiophenone** (CAS No: 81112-09-6) are summarized in the table below. It is important to distinguish this compound from its isomers, such as 3-Chloro-4'-fluoropropiophenone, which may have different properties.

Property	Value
Molecular Formula	C ₉ H ₈ ClFO
Molecular Weight	186.61 g/mol
Boiling Point	71 °C at 1 mmHg
Density	1.24 g/cm ³
Appearance	Colorless Oil
Solubility	Soluble in Chloroform, Ethyl Acetate

Experimental Protocols

Synthesis of 2-Chloro-4'-fluoropropiophenone

A plausible method for the synthesis of **2-Chloro-4'-fluoropropiophenone** is via a Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials:

- Fluorobenzene
- 2-Chloropropionyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.
- Suspend anhydrous aluminum chloride in dry dichloromethane in the flask and cool the mixture in an ice bath.
- Add 2-chloropropionyl chloride to the stirred suspension.
- Slowly add fluorobenzene dropwise from the addition funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude **2-Chloro-4'-fluoropropiophenone** can be purified using vacuum distillation or column chromatography.

Vacuum Distillation:

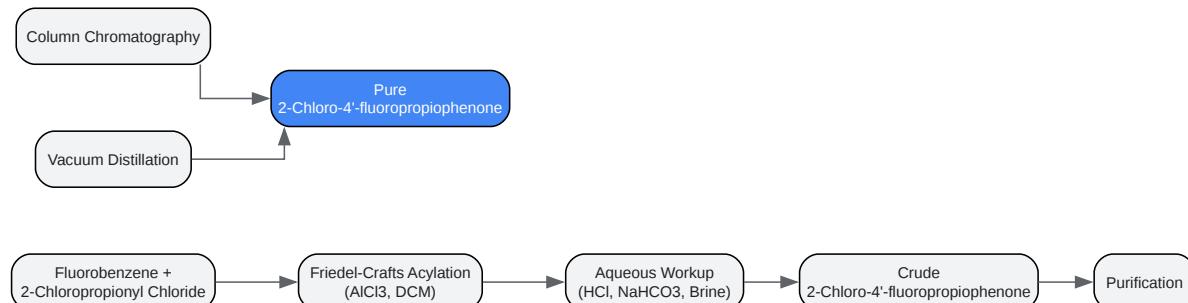
- Assemble a vacuum distillation apparatus.
- Heat the crude product under reduced pressure.
- Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~71 °C at 1 mmHg).

Column Chromatography:

- Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

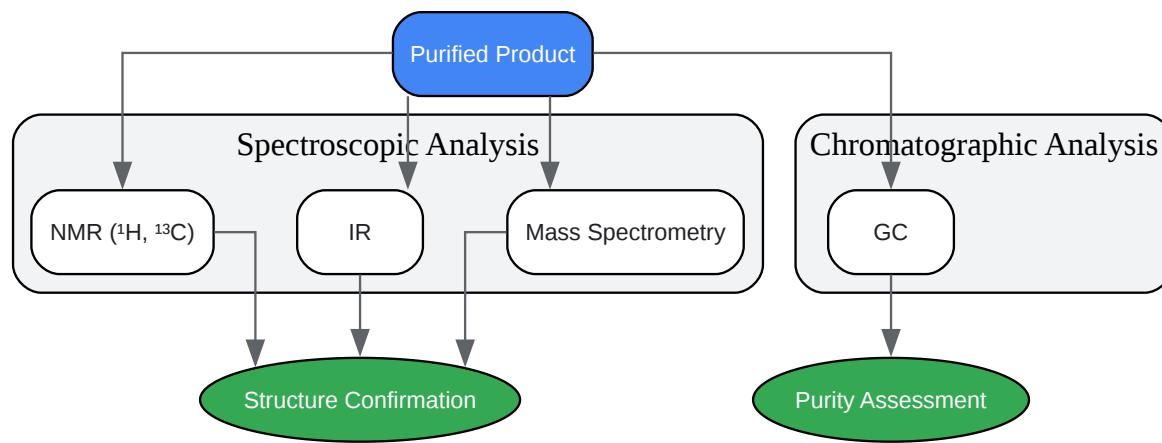
Spectroscopic and Chromatographic Analysis

The structure and purity of **2-Chloro-4'-fluoropropiophenone** can be confirmed by various analytical techniques.

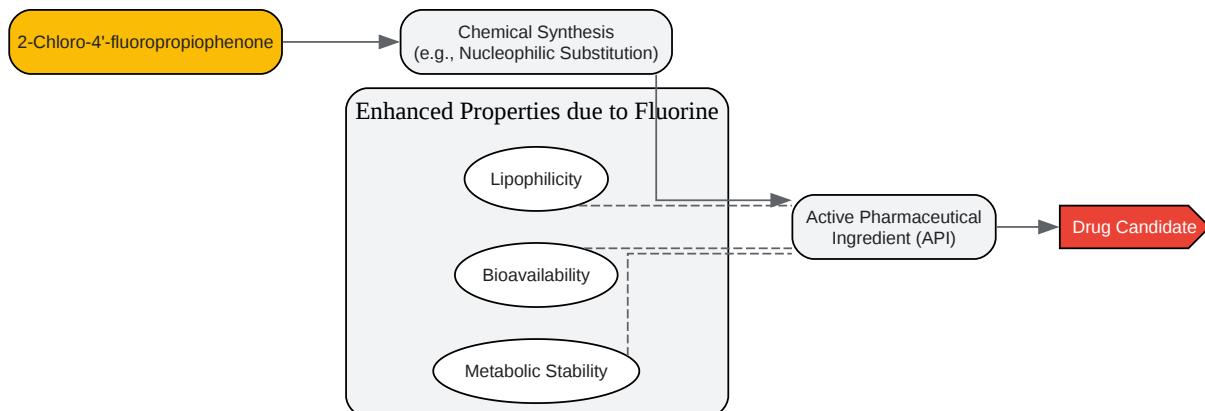

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a doublet for the methyl protons, a quartet for the methine proton adjacent to the chlorine, and multiplets in the aromatic region for the protons on the fluorophenyl ring.

- ^{13}C NMR: Characteristic signals would be observed for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the fluorophenyl ring (with C-F coupling).
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration is expected around $1680\text{-}1700\text{ cm}^{-1}$. Bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C-F and C-Cl stretching will also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and an $\text{M}+2$ peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
- Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis reaction.

Chemical Reactivity and Applications


2-Chloro-4'-fluoropropiophenone is a reactive molecule due to the presence of the α -chloro ketone functional group. The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles in substitution reactions. This reactivity makes it a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs). The fluorinated phenyl ring contributes to the overall electronic properties and can enhance the metabolic stability and cell membrane permeability of the final products. It is particularly useful in the development of central nervous system (CNS) agents.^[1]

Visualizations


[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2-Chloro-4'-fluoropropiophenone**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **2-Chloro-4'-fluoropropiophenone**.

[Click to download full resolution via product page](#)

Caption: Role of fluorinated intermediates in enhancing drug properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-(4-fluorophenyl)propan-1-one [myskinrecipes.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4'-fluoropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134241#physical-and-chemical-properties-of-2-chloro-4-fluoropropiophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com